molecular formula C13H19N5O B499136 N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876896-24-1

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine

Katalognummer: B499136
CAS-Nummer: 876896-24-1
Molekulargewicht: 261.32g/mol
InChI-Schlüssel: XUQCBTDSXJRPJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Eigenschaften

CAS-Nummer

876896-24-1

Molekularformel

C13H19N5O

Molekulargewicht

261.32g/mol

IUPAC-Name

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C13H19N5O/c1-3-9-18-13(15-16-17-18)14-10-11-7-5-6-8-12(11)19-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15,17)

InChI-Schlüssel

XUQCBTDSXJRPJI-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=CC=C2OCC

Kanonische SMILES

CCCN1C(=NN=N1)NCC2=CC=CC=C2OCC

Löslichkeit

24.9 [ug/mL]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 2-ethoxybenzyl chloride with 1-propyl-1H-tetrazol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted tetrazoles.

Wissenschaftliche Forschungsanwendungen

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
  • N-(2-ethoxybenzyl)-1-propanamine hydrochloride
  • 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe)

Uniqueness

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine is unique due to its specific substitution pattern on the benzyl and tetrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.